molecular formula C18H15N5OS B15109891 8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15109891
M. Wt: 349.4 g/mol
InChI Key: WARGMFQVHJMCOM-UHFFFAOYSA-N
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Description

8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring and a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common synthetic route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide. The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or pyrimidine rings are substituted with different functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific biological pathways makes it a candidate for drug development.

    Industry: In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation .

The pathways involved in its mechanism of action include the inhibition of the NF-kB inflammatory pathway and the modulation of endoplasmic reticulum stress responses. These effects contribute to its potential therapeutic benefits in diseases characterized by inflammation and cellular stress.

Comparison with Similar Compounds

8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring are known for their antiviral and anticancer activities. Examples include 5-fluorouracil and cytarabine.

    Triazole-pyrimidine hybrids: These compounds combine the structural features of triazole and pyrimidine rings, leading to unique biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to modulate multiple biological pathways, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

8-methyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C18H15N5OS/c1-13-7-8-22-16(9-13)20-14(10-17(22)24)11-25-18-21-19-12-23(18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3

InChI Key

WARGMFQVHJMCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)CSC3=NN=CN3C4=CC=CC=C4

Origin of Product

United States

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